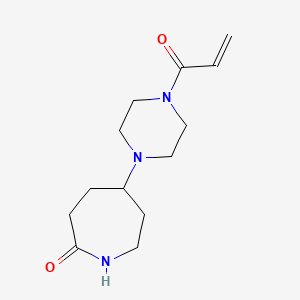
(S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The (S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid molecule contains a total of 38 bond(s). There are 17 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 seven-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic) and 1 hydroxyl group(s) .Physical And Chemical Properties Analysis
The this compound molecule contains a total of 38 atom(s). There are 21 Hydrogen atom(s), 12 Carbon atom(s), 1 Nitrogen atom(s), and 4 Oxygen atom(s). A chemical formula of this compound can therefore be written as: C12H21NO4 .Applications De Recherche Scientifique
Synthetic Organic Chemistry Applications
(S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid and related compounds serve as versatile building blocks in synthetic organic chemistry. They are pivotal in nucleophilic substitutions of the benzene ring with aromatic amines and alcohols under mild conditions. These compounds facilitate the direction of aliphatic amine attacks to the aromatic core as well as to the carbonyl unit, leading to azocarboxamides. Furthermore, the benzene ring can be modified through radical reactions, including oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling, enabled by the tert-butyloxycarbonylazo group. Such reactions are crucial for generating aryl radicals at elevated temperatures or under acidic conditions (Hannelore Jasch et al., 2012).
Curtius Rearrangement for Boc-protected Amines
The compound and its analogs are essential in the Curtius rearrangement processes, offering a mild and efficient pathway to tert-butyl carbamates from carboxylic acids. This reaction, involving di-tert-butyl dicarbonate and sodium azide, allows for the formation of an acyl azide intermediate that undergoes rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The trapping of the isocyanate derivative results in the desired tert-butyl carbamate, showcasing compatibility with various substrates, including malonate derivatives. This provides access to protected amino acids under conditions that preserve the functional integrity of sensitive groups (H. Lebel & Olivier Leogane, 2005).
Carboxylic Acids Synthesis and Characterization
In the realm of heterocyclic chemistry, the synthesis and characterization of azepine derivatives shed light on the thermal behavior and distribution equilibrium of these compounds. The demethoxycarbonylation of specific methyl azepine-carboxylates using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) results in the exclusive formation of 3H-azepine derivatives. This reaction pathway underscores the versatility of this compound analogs in synthesizing and understanding the properties of azepine derivatives (K. Satake et al., 1991).
Propriétés
IUPAC Name |
(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWHWMPKCSLEMJ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

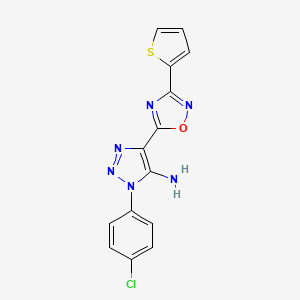
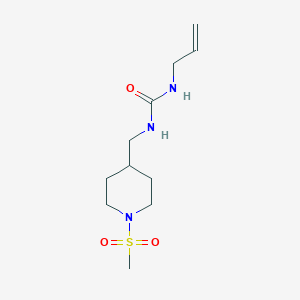

![cyclohex-3-en-1-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2722324.png)
![(3E)-3-[(3-methylphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2722326.png)
![N-(2-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2722327.png)
![N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2722328.png)

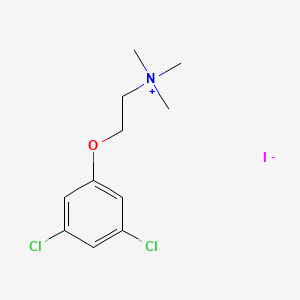
![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B2722334.png)
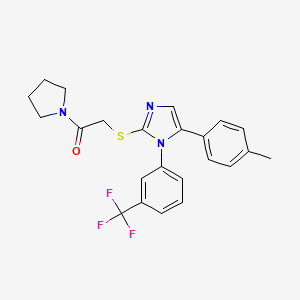
![Ethyl 4-amino-2-[(2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2722338.png)
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2722339.png)
